Sulfur dioxide

Vue d'ensemble

Description

Sulfur dioxide (SO₂) is a colorless, toxic gas with a pungent odor, recognized for its significant environmental and health impacts. Its molecular formula is O₂S, with a molecular weight of 64.064 g/mol and a CAS registry number of 7446-09-5 . Key physical properties include a melting point of -75.5°C, a boiling point of -10°C, and a density of 2.858 kg/m³ at 0°C . SO₂ is primarily generated through the combustion of sulfur-containing fossil fuels (e.g., coal and oil) and volcanic activity .

Health studies associate prolonged SO₂ exposure with respiratory and cardiovascular diseases. Epidemiological data suggest increased relative risks for lung cancer, particularly squamous cell carcinoma in women, at higher exposure quartiles (e.g., RR = 1.80 in the fourth quartile) .

Analyse Des Réactions Chimiques

Le dioxyde de soufre subit diverses réactions chimiques, notamment :

Oxydation : Le dioxyde de soufre peut être oxydé en trioxyde de soufre (SO₃) en présence d'un catalyseur, qui est ensuite utilisé pour produire de l'acide sulfurique.

Réduction : Le dioxyde de soufre agit comme un agent réducteur et peut réduire les halogènes en leurs halogénures respectifs.

Formation d'acide sulfureux : Le dioxyde de soufre se dissout dans l'eau pour former de l'acide sulfureux (H₂SO₃).

Agent de blanchiment : Le dioxyde de soufre agit comme un agent de blanchiment en présence d'humidité, réduisant les substances colorées en produits incolores.

4. Applications de la recherche scientifique

Le dioxyde de soufre a une large gamme d'applications dans la recherche scientifique et l'industrie :

Chimie : Il est utilisé comme agent réducteur, un blanchiment et un conservateur.

Biologie et médecine : Le dioxyde de soufre est utilisé dans l'étude des maladies respiratoires et des effets des polluants atmosphériques sur la santé.

Science de l'environnement : La recherche sur le dioxyde de soufre se concentre sur son rôle dans la pollution atmosphérique, la formation des pluies acides et son impact sur le changement climatique

Applications industrielles : Le dioxyde de soufre est utilisé dans les industries de la fabrication de pâte à papier, de la fabrication du ciment et de la fonte des métaux.

5. Mécanisme d'action

Le dioxyde de soufre exerce ses effets principalement par son interaction avec l'eau et d'autres composés dans l'atmosphère. Il forme de l'acide sulfureux lorsqu'il est dissous dans l'eau, qui peut ensuite s'oxyder pour former de l'acide sulfurique. Ce processus d'acidification est un contributeur majeur aux pluies acides . Dans les systèmes biologiques, le dioxyde de soufre peut provoquer une irritation respiratoire et des dommages en formant des sulfites et des bisulfites, qui peuvent interférer avec les processus cellulaires .

Applications De Recherche Scientifique

Chemical Manufacturing

Sulfur dioxide is primarily utilized in the production of sulfuric acid, a critical industrial chemical. The conversion process involves transforming this compound into sulfur trioxide, which subsequently reacts with water to produce sulfuric acid. This process is known as the contact process and accounts for millions of tons of sulfuric acid produced annually .

Key Uses in Chemical Manufacturing:

- Production of Sulfuric Acid : Dominates the use of this compound, accounting for approximately 45% of domestic consumption .

- Sodium Hydrosulfite Production : this compound is used in producing sodium hydrosulfite, an important bleaching agent .

- Chemical Reactions : Acts as a reagent and solvent in various laboratory chemical reactions due to its low basicity .

Food Preservation

In the food industry, this compound serves as a preservative and antioxidant. It prevents spoilage and discoloration in dried fruits, wines, and other food products.

Applications in Food Preservation:

- Wine Production : this compound is commonly added to wine to inhibit oxidation and microbial growth .

- Dried Fruits : Used to maintain color and flavor by preventing enzymatic browning .

- Dechlorination in Water Treatment : this compound removes chlorine from drinking water, ensuring safety and quality .

Environmental Applications

This compound plays a role in environmental monitoring and pollution control. It is a key indicator of volcanic activity and is monitored to assess air quality.

Environmental Monitoring Uses:

- Volcanic Activity Indicator : Measurement of this compound emissions helps predict volcanic eruptions .

- Air Quality Monitoring : Satellite instruments track this compound levels globally, providing data on air pollution sources .

Industrial Processes

This compound is widely used in various industrial processes, including pulp and paper production, petroleum refining, and metal processing.

Industrial Applications:

- Pulp and Paper Industry : Acts as a bleaching agent to remove lignin from wood pulp .

- Petroleum Refining : Used in desulfurization processes to reduce sulfur content in crude oil .

- Metal Processing : Employed in flotation processes for separating metals from ores .

Case Study 1: Capture Technology

Recent research has focused on capturing this compound emissions from coal-fired power plants using metal-organic frameworks (MOFs). A study demonstrated that specific MOFs could effectively capture this compound even in humid conditions, converting it into useful products like industrial sulfuric acid .

Case Study 2: Satellite Monitoring

A comprehensive study utilized satellite data to create a global catalog of this compound emission sources. This research identified 759 continuously emitting sources and revealed a significant decline in global emissions over a period from 2005 to 2021, highlighting the effectiveness of regulatory measures on air quality .

Mécanisme D'action

Sulfur dioxide exerts its effects primarily through its interaction with water and other compounds in the atmosphere. It forms sulfurous acid when dissolved in water, which can further oxidize to form sulfuric acid. This acidification process is a major contributor to acid rain . In biological systems, this compound can cause respiratory irritation and damage by forming sulfites and bisulfites, which can interfere with cellular processes .

Comparaison Avec Des Composés Similaires

Sulfur Trioxide (SO₃)

SO₃, another sulfur oxide, is a liquid at room temperature (melting point: 16.9°C; boiling point: 45°C) and reacts violently with water to form sulfuric acid (H₂SO₄). SO₃’s high reactivity makes it a critical intermediate in industrial sulfuric acid production. While SO₂ is a gas-phase pollutant, SO₃ contributes to secondary particulate matter (PM₂.₅) formation, exacerbating air quality issues .

| Property | SO₂ | SO₃ |

|---|---|---|

| State at 20°C | Gas | Liquid |

| Melting Point (°C) | -75.5 | 16.9 |

| Boiling Point (°C) | -10 | 45 |

| Environmental Role | Acid rain | PM₂.₅ precursor |

Nitrogen Dioxide (NO₂)

NO₂, a reddish-brown gas, shares environmental impacts with SO₂, including acid rain formation and respiratory irritation. However, NO₂ has a higher boiling point (21.1°C) and is a stronger oxidizing agent. Both gases are regulated under air quality standards, but NO₂ is more closely linked to photochemical smog and ozone depletion . Epidemiological data indicate NO₂ exposure correlates with asthma exacerbation, whereas SO₂ is more strongly associated with chronic bronchitis .

| Property | SO₂ | NO₂ |

|---|---|---|

| Color | Colorless | Reddish-brown |

| Boiling Point (°C) | -10 | 21.1 |

| Key Health Effect | Lung cancer | Asthma |

Carbon Dioxide (CO₂)

CO₂, a non-toxic greenhouse gas, contrasts sharply with SO₂ in toxicity and environmental behavior. SO₂’s atmospheric residence time (~10 days) is shorter than CO₂’s (centuries), but its acute toxicity poses immediate health risks .

| Property | SO₂ | CO₂ |

|---|---|---|

| Toxicity | High | Low |

| Atmospheric Lifetime | ~10 days | Centuries |

| Climate Impact | Cooling | Warming |

Hydrogen Sulfide (H₂S)

H₂S, characterized by a rotten-egg odor, is far more acutely toxic than SO₂, causing neurological effects at low concentrations (e.g., 50–100 ppm). Both gases are detectable via specialized analyzers (e.g., Thermo Scientific™ 43i), but H₂S requires stricter occupational exposure limits (e.g., 10 ppm vs. SO₂’s 5 ppm over 8 hours) .

| Property | SO₂ | H₂S |

|---|---|---|

| Odor Threshold | 0.5 ppm | 0.01 ppm |

| Acute Toxicity | Respiratory | Neurological |

| Occupational Limit (ppm) | 5 | 10 |

Sulfur Monoxide (SO) and Other Sulfur Oxides

SO and S₂O are unstable sulfur oxides rarely observed outside laboratory settings. SO, with a bond order of 2, is highly reactive and transient, whereas SO₂’s resonance-stabilized structure grants greater stability. These compounds are primarily studied in coordination chemistry, where they act as ligands in transition-metal complexes .

Key Research Findings and Data Gaps

- Health Risks: SO₂ exposure correlates with lung cancer in humans (RR = 1.27–1.80 in high-exposure groups), though animal models show inconsistent carcinogenicity .

- Environmental Chemistry : SO₂ oxidizes to sulfate aerosols, contributing to ~30% of PM₂.₅ in polluted regions. Volcanic SO₂ emissions (e.g., Kīlauea, Hawai‘i) provide natural analogs for studying atmospheric processes .

- Analytical Methods : Standardized techniques like fluorescence and absorption spectroscopy detect SO₂ at concentrations as low as 0.1 µg/m³, critical for compliance with air quality regulations .

Data gaps persist in understanding SO₂’s chronic systemic effects and interactions with co-pollutants (e.g., NO₂, ozone). Future research should prioritize long-term epidemiological cohorts and advanced atmospheric modeling .

Activité Biologique

Sulfur dioxide (SO₂) has traditionally been recognized primarily as an environmental pollutant; however, recent research has illuminated its role as a biologically active gasotransmitter . This article explores the biological activity of this compound, its physiological implications, and its potential therapeutic applications based on diverse scientific sources.

Overview of this compound

This compound is a colorless gas with a pungent odor, primarily produced from industrial processes and the combustion of fossil fuels. It is known for its toxic effects on human health, particularly in respiratory conditions. However, emerging studies have revealed that SO₂ is also produced endogenously in mammalian tissues and plays significant roles in various biological processes.

1. Vascular Regulation

SO₂ has been identified as a regulator of vascular tone and structure. It promotes vasodilation , which helps to control blood pressure and maintain normal vascular function. Studies indicate that endogenous SO₂ can mitigate pathological changes associated with conditions such as hypertension and myocardial injury by modulating vascular remodeling and ion channel activity .

2. Antioxidant Properties

Interestingly, SO₂ exhibits antioxidant properties under certain conditions. It can counteract oxidative stress by neutralizing free radicals and preventing cellular damage. This dual role—acting both as a toxic agent at high concentrations and as a protective molecule at physiological levels—highlights the complexity of SO₂'s biological activity .

3. Neurological Effects

Research indicates that SO₂ may have neuroprotective effects, particularly in conditions like brain injury and neurodegenerative diseases. It is involved in reducing neuronal damage and regulating processes such as cell proliferation and endoplasmic reticulum stress .

Case Study 1: Endogenous SO₂ in Cardiovascular Health

A study published in Antioxidants & Redox Signaling explored the role of endogenous SO₂ in cardiovascular health. It was found that SO₂ levels correlate positively with vasodilation and negatively with hypertension, suggesting that enhancing SO₂ signaling could be a therapeutic strategy for managing cardiovascular diseases .

Case Study 2: SO₂'s Role in Oxidative Stress

In another investigation, researchers assessed the effects of varying concentrations of SO₂ on oxidative stress markers in animal models. The findings indicated that low concentrations of SO₂ significantly reduced oxidative damage compared to controls, while higher concentrations were detrimental .

Toxicological Profile

Despite its potential benefits, this compound remains hazardous at elevated exposure levels. Acute exposure can lead to severe respiratory issues, including bronchoconstriction and pulmonary edema. Chronic exposure is associated with long-term health effects such as decreased lung function and increased mortality rates among sensitive populations .

| Exposure Level | Health Effects |

|---|---|

| Mild (0-3 ppm) | Transient irritation |

| Moderate (3-25 ppm) | Respiratory distress, coughing |

| High (>25 ppm) | Severe respiratory failure, life-threatening effects |

Future Directions

The recognition of this compound as a signaling molecule opens new avenues for research into its therapeutic applications. Future studies should focus on:

- Mechanistic Understanding : Elucidating the pathways through which SO₂ exerts its biological effects.

- Therapeutic Development : Designing specific SO₂ donors or prodrugs that can safely harness its beneficial properties without causing toxicity.

- Clinical Applications : Translating basic research findings into clinical therapies for conditions such as hypertension, myocardial injury, and neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How is sulfur dioxide prepared in laboratory settings?

this compound (SO₂) is commonly synthesized in laboratories by reacting copper with concentrated sulfuric acid (H₂SO₄) under heating. The reaction produces SO₂ gas, copper sulfate (CuSO₄), and water. Alternative methods include thermal decomposition of sulfites or combustion of sulfur. Experimental setups must ensure controlled gas flow and safety measures due to SO₂'s toxicity .

Q. What are the standard methods for detecting this compound in environmental samples?

Advanced detection technologies include chromatography (e.g., HPLC), spectrophotometry (e.g., pararosaniline method), and electrochemical sensors. Table-based summaries (e.g., Table 3 in ) highlight techniques like laser-induced fluorescence (LIF) and differential optical absorption spectroscopy (DOAS), which offer high sensitivity (ppb-level detection) and selectivity. Calibration with certified reference materials is critical for accuracy .

Q. What are the key physical and chemical properties of this compound critical for experimental design?

Key properties include:

- Molecular weight : 64.064 g/mol

- Ionization energy : 12.349 ± 0.001 eV (via photoelectron spectroscopy)

- Electron affinity : 1.10 ± 0.10 eV (via equilibrium methods)

- Gas basicity : 643.3 kJ/mol These parameters influence reaction kinetics, spectral analysis, and computational modeling. NIST data ( ) provides validated values for thermodynamic calculations .

Advanced Research Questions

Q. How can conflicting data on this compound's ionization energy be reconciled in computational models?

Discrepancies in ionization energy (IE) measurements arise from methodological differences. For example:

- Photoelectron spectroscopy (PE) : 12.3494 ± 0.0002 eV (high precision)

- Electron impact (EI) : 12.5 ± 0.1 eV (broader uncertainty) Computational models should account for experimental conditions (e.g., temperature, instrument calibration) and use weighted averages from authoritative sources like NIST. Cross-validation with ab initio quantum calculations is recommended .

Q. What methodologies are used to model this compound absorption in wet scrubbers?

Numerical models integrate mass transfer coefficients and equilibrium reactions (e.g., SO₂ + H₂O ↔ H⁺ + HSO₃⁻). Computational fluid dynamics (CFD) simulations validate droplet-scale absorption efficiency, while empirical data from scrubbing apparatuses (e.g., reflux condensers, gas inlet systems) refine reactor design. Validation against experimental ppm-level measurements ensures scalability .

Q. How can biofiltration systems be optimized for this compound removal?

Biofiltration relies on microbial oxidation in bioreactors. Key parameters include:

- Dynamic equilibrium : Balance between SO₂ absorption in water and microbial degradation (e.g., Thiobacillus spp.).

- Residence time : Optimized via trickling bed reactors to enhance contact between gas and biofilm. Mathematical models () incorporate non-stationary kinetics, while plant-based systems (e.g., Asparagus densiflorus) show promise for indoor remediation (10 ppm reduction in controlled trials) .

Q. What are the challenges in analyzing this compound's gas phase ion energetics across different experimental setups?

Variations in proton affinity (672.3 kJ/mol) and gas basicity (643.3 kJ/mol) arise from techniques like flowing afterglow mass spectrometry vs. equilibrium methods. Contradictions in electron affinity data (e.g., 1.097 ± 0.036 eV via LPES vs. 1.14 ± 0.15 eV via NBIE) require meta-analyses to identify systematic errors. Standardized protocols (e.g., NIST-certified calibrants) mitigate discrepancies .

Q. How do membrane properties affect this compound crossover in electrolysis processes?

In hybrid sulfur cycles, membrane electrode assemblies (MEAs) must minimize SO₂ crossover while maintaining ionic conductivity. Commercial perfluorosulfonic acid membranes (e.g., Nafion®) are tested for sulfuric acid stability and SO₂ permeability. Advanced membranes with sulfonated poly(ether ether ketone) (SPEEK) show reduced crossover at >80°C, critical for scaling electrolyzers .

Q. Data Contradiction Analysis

- Case Study : Ionization energy discrepancies ( ) highlight the need for method-specific error margins. PE is preferred for precision, while EI values require correction for thermal broadening.

- Resolution : Use NIST-evaluated data (e.g., 12.349 eV) as a benchmark for computational models, with annotations for technique-dependent variations .

Q. Tables for Key Data

Méthodes De Préparation

Laboratory-Scale Preparation Methods

Copper Turnings with Concentrated Sulfuric Acid

The most widely documented laboratory method involves the reaction of copper turnings with concentrated sulfuric acid (H₂SO₄). When heated, copper reduces sulfuric acid, producing sulfur dioxide gas, copper(II) sulfate, and water:

2\text{SO}4 \rightarrow \text{CuSO}4 + \text{SO}2 + 2\text{H}_2\text{O}

This exothermic reaction requires careful temperature control to prevent overpressure. The generated SO₂ is dried by passing it through concentrated sulfuric acid, which absorbs residual moisture without reacting with the gas .

Key Parameters:

-

Optimal temperature range: 150–200°C

-

Yield: ~85–90% purity (requires subsequent drying)

-

Limitations: Corrosive reagents, limited scalability

Combustion of Elemental Sulfur

Elemental sulfur combustion in air or oxygen provides a straightforward route to SO₂:

2 \rightarrow \text{SO}2

This method achieves near-quantitative yields under excess oxygen conditions. In laboratory settings, sulfur is ignited in a combustion tube, and the gas is collected via displacement. However, incomplete combustion can lead to trace sulfur trioxide (SO₃) formation, necessitating purification steps .

Roasting of Metal Sulfides

Metal sulfides, such as pyrite (FeS₂), release SO₂ when roasted in air:

2 + 11\text{O}2 \rightarrow 2\text{Fe}2\text{O}3 + 8\text{SO}_2

This method is less common in laboratories due to the handling challenges of sulfide ores but serves as a bridge to industrial-scale processes .

Industrial-Scale Production Techniques

Combustion of Sulfur in Oxygen

Over 90% of global SO₂ production originates from sulfur combustion in oxygen-enriched furnaces. Industrial reactors operate at 800–1,000°C, achieving 98–99% conversion efficiency. The gas is cooled, liquefied under pressure (2–5 atm), and stored in steel cylinders .

Table 1: Industrial SO₂ Production Statistics (2019)

| Parameter | Value | Source |

|---|---|---|

| U.S. Production | 92 million kg | EPA |

| Primary Manufacturers | INEOS, PVS Phosphate | EPA |

| Energy Consumption | 8–12 GJ/ton SO₂ | Wiley-VCH |

Roasting of Sulfide Ores

Non-ferrous metallurgy generates SO₂ as a byproduct during the roasting of zinc, lead, and copper sulfides. For example, zinc sulfide roasting proceeds as:

2 \rightarrow 2\text{ZnO} + 2\text{SO}2

Gas streams from smelters typically contain 8–14% SO₂, which is purified via electrostatic precipitators and scrubbers before further use .

Claus Process for Byproduct Recovery

The Claus process converts hydrogen sulfide (H₂S) from natural gas into elemental sulfur and SO₂:

2\text{S} + 3\text{O}2 \rightarrow 2\text{SO}2 + 2\text{H}2\text{O}

This method accounts for 30–40% of this compound used in sulfuric acid production, with modern plants achieving 99.9% sulfur recovery .

Emerging and Alternative Preparation Methods

Plasma-Enhanced Catalytic Reduction

Penn State researchers have pioneered a low-temperature (150°C), plasma-assisted catalytic process using iron sulfide (FeS) catalysts. This method converts SO₂ directly to elemental sulfur with 148–200% higher efficiency than thermal catalysis:

2 + 2\text{H}2 \rightarrow \text{S} + 2\text{H}_2\text{O}

Advantages:

-

Operates at 10 W plasma power

-

Eliminates solid waste generation

Electrochemical Oxidation of Sulfites

Recent studies demonstrate the electrochemical oxidation of sulfite ions (SO₃²⁻) at boron-doped diamond electrodes:

3^{2-} \rightarrow \text{SO}2 + \text{O}_2 + 2e^-

This method achieves 95% Faradaic efficiency at neutral pH, offering potential for on-site SO₂ generation in water treatment .

Quality Control and Analytical Methods

Purity Assessment Techniques

Ion chromatography (IC) remains the gold standard for SO₂ quantification, with NIOSH Method 104 reporting a detection limit of 0.1 ppm. Spiked sample recovery rates exceed 98% when analyzed via IC with conductivity detection .

Table 2: Analytical Performance of SO₂ Methods

| Method | Detection Limit | Precision (RSD) | Accuracy (%) |

|---|---|---|---|

| Ion Chromatography | 0.1 ppm | 2.1% | 98.5 |

| UV-Vis Spectroscopy | 1 ppm | 5.3% | 92.0 |

Industrial Quality Standards

The NSF/ANSI Standard 60 certifies SO₂ for water treatment applications, requiring ≤50 ppb arsenic and ≤4 ppm residual sulfur. Continuous emission monitoring systems (CEMS) in plants ensure compliance with EPA’s 75 ppb ambient air quality standard .

Industrial Production Data and Supply Chain Considerations

Production Statistics

The United States produced 92 million kg of SO₂ in 2019, primarily through five facilities in Texas, California, and Illinois. INEOS dominates the market with a 172 million kg/year capacity across North America .

Propriétés

IUPAC Name |

sulfur dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2S/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHZWNYVWXNFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

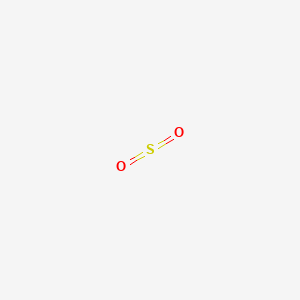

O=S=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SO2, O2S | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sulfur dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75680-73-8 | |

| Record name | Sulfur dioxide, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75680-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6029672 | |

| Record name | Sulfur dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur dioxide appears as a colorless gas with a choking or suffocating odor. Boiling point -10 °C. Heavier than air. Very toxic by inhalation and may irritate the eyes and mucous membranes. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used to manufacture chemicals, in paper pulping, in metal and food processing. Rate of onset: Immediate & Delayed Persistence: Minutes to hours Odor threshold: 1 ppm Source/use/other hazard: Disinfectant and preserving in breweries and food/canning; textile industry; batteries., Liquid, Colorless gas with a characteristic, irritating, pungent odor. [Note: A liquid below 14 degrees F. Shipped as a liquefied compressed gas.] [NIOSH], COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a characteristic, irritating, pungent odor., Colorless gas with a characteristic, irritating, pungent odor. [Note: A liquid below 14 °F. Shipped as a liquefied compressed gas.] | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/25 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

14 °F at 760 mmHg (EPA, 1998), -10 °C, -10.05 °C, -10.00 °C. @ 760.00 mm Hg, 14 °F | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/25 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 % (NIOSH, 2023), In water, 1.07X10+5 mg/L at 21 °C, Soluble in water, In water: 17.7% at 0 °C; 11.9% at 15 °C; 8.5% at 25 °C; 6.4% at 35 °C, Soluble in water ... forms sulfurous acid (H2SO3), For more Solubility (Complete) data for Sulfur dioxide (7 total), please visit the HSDB record page., 107 mg/mL at 21 °C, Solubility in water, ml/100ml at 25 °C: 8.5, 10% | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.434 (EPA, 1998) - Denser than water; will sink, 2.619 g/L, Density: 1.5 /liquid/, Density: 1.434 at 0 °C (liquid); vapor pressure: 2538 mm Hg at 21.1 °C, Relative density (water = 1): 1.4 (liquid, -10 °C), 1.434, 2.26(relative gas density) | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.264 at 0 °C (Air = 1), Relative vapor density (air = 1): 2.25, 2.26 | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2432 mmHg at 68 °F (EPA, 1998), Vapor pressure (kPa): 230 at 10 °C; 330 at 20 °C; 462 at 30 °C; 630 at 40 °C, Vapor pressure, kPa at 20 °C: 330, 3.2 atm | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas or liquid, Colorless gas ... [Note: A liquid below 14 degrees F. Shipped as a liquefied compressed gas] | |

CAS No. |

7446-09-5, 12143-17-8 | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfate(1-), dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12143-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur dioxide [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16426 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfur Dioxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sulfur-dioxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Sulfur dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfur dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphur dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UZA3422Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-98.9 °F (EPA, 1998), -75.5 °C, -75.48 °C, -104 °F | |

| Record name | SULFUR DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1554 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/228 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur dioxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034834 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SULPHUR DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0074 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SULFUR DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/549 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0575.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.